molecular formula C13H12BrNO2S B8553621 Ethyl 4-(bromomethyl)-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 79116-08-8

Ethyl 4-(bromomethyl)-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B8553621
CAS RN: 79116-08-8
M. Wt: 326.21 g/mol
InChI Key: UIBKHCBQYJSUIW-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)-2-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
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properties

CAS RN

79116-08-8

Product Name

Ethyl 4-(bromomethyl)-2-phenyl-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

UIBKHCBQYJSUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-2-phenyl-thiazole-5-carboxylic acid ethyl ester (5.04 g, 0.02 mol), N-bromosuccinimide (3.8 g, 0.02 mol) and benzoyl peroxide (247 mg, 1 mmol) in carbon tetrachloride (60 mL) was refluxed for 17 h before it was cooled to room temperature and filtered. The filtrate was washed with water, saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (6.55 g): 1H NMR (CDCl3, 200 MHz): δ=7.94 (m, 2H), 7.44 (m, 3H), 7.03 (m, 1H), 4.98 (s, 3H), 4.41 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H); MS: (+) m/z 326.0, 328.0 (M+1, 79Br/81Br).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
247 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (5.00 g), N-bromosuccinimide (3.78 g) and benzoyl peroxide (0.49 g) were suspended in carbon tetrachloride (50 mL) and heated at reflux overnight. The reaction mixture was cooled to room temperature and partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The combined organics were dried over magnesium sulfate and concentrated under reduced pressure to afford the crude title compound (6.60 g), which was used without further purification possessing the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Four

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